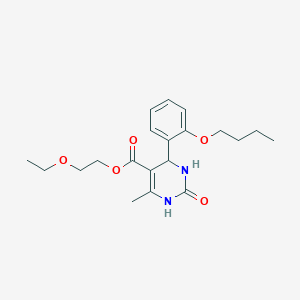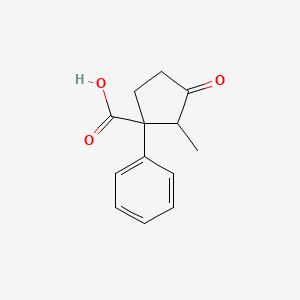![molecular formula C24H10N4O4S2 B5234702 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)
2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BPIQ, is a small molecule organic compound that exhibits potent biological activity. BPIQ has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its ability to intercalate into the double helix structure of DNA and RNA. This intercalation disrupts the normal hydrogen bonding between the base pairs, resulting in the destabilization of the nucleic acid structure. This destabilization can lead to the inhibition of DNA and RNA synthesis, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone for lab experiments is its ability to selectively bind to DNA and RNA. This property makes 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone a useful tool for studying the structure and function of nucleic acids, as well as for developing new therapeutic agents that target DNA and RNA. However, 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has a number of limitations for lab experiments. For example, 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is relatively unstable in solution and can degrade over time. In addition, 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for the use of 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in scientific research. One potential application is in the development of new therapeutics for cancer treatment. 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has shown promise as a potent anti-cancer agent, and further research could lead to the development of new drugs that target cancer cells. Another potential application is in the development of new fluorescent probes for imaging cellular structures and processes. 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has already been used in the development of new probes, and further research could lead to the discovery of new and more effective probes. Finally, 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone could be used in the development of new materials for electronic and optical devices. 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has unique electronic and optical properties, and further research could lead to the development of new materials with improved performance.
Métodos De Síntesis
The synthesis of 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves the condensation of two molecules of 2-aminobenzothiazole with one molecule of 1,3,5,7-tetraketone under acidic conditions. The resulting product is purified through column chromatography to obtain pure 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. The yield of 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used extensively in scientific research due to its ability to selectively bind to DNA and RNA. This property makes 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone a useful tool for studying the structure and function of nucleic acids, as well as for developing new therapeutic agents that target DNA and RNA. 2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has also been used in the development of new fluorescent probes for imaging cellular structures and processes.
Propiedades
IUPAC Name |
2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10N4O4S2/c29-19-11-9-13-14(22(32)28(21(13)31)24-26-16-6-2-4-8-18(16)34-24)10-12(11)20(30)27(19)23-25-15-5-1-3-7-17(15)33-23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOPWPPVPDMUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=NC7=CC=CC=C7S6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)

![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)




![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B5234687.png)
![1-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5234691.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-6-ethoxy-2-methyl-4-quinolinamine hydrochloride](/img/structure/B5234695.png)
